2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone
Brand Name: Vulcanchem
CAS No.: 43229-66-9
VCID: VC0123709
InChI: InChI=1S/C32H32N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24H,19,21-23H2,1-2H3
SMILES: CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-]
Molecular Formula: C32H32N2O5
Molecular Weight: 524.617

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone

CAS No.: 43229-66-9

Cat. No.: VC0123709

Molecular Formula: C32H32N2O5

Molecular Weight: 524.617

* For research use only. Not for human or veterinary use.

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone - 43229-66-9

Specification

CAS No. 43229-66-9
Molecular Formula C32H32N2O5
Molecular Weight 524.617
IUPAC Name 2-[benzyl-[1-(4-methoxyphenyl)propan-2-yl]amino]-1-(3-nitro-4-phenylmethoxyphenyl)ethanone
Standard InChI InChI=1S/C32H32N2O5/c1-24(19-25-13-16-29(38-2)17-14-25)33(21-26-9-5-3-6-10-26)22-31(35)28-15-18-32(30(20-28)34(36)37)39-23-27-11-7-4-8-12-27/h3-18,20,24H,19,21-23H2,1-2H3
Standard InChI Key GYWPAIAUFMGISM-UHFFFAOYSA-N
SMILES CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Nomenclature

Primary Identification

2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone is registered with the Chemical Abstracts Service (CAS) under the registry number 43229-66-9 . This unique identifier confirms its distinct chemical entity status in the vast landscape of organic compounds.

Synonyms and Alternative Nomenclature

The compound is known by several alternative names and structural descriptors in scientific literature and chemical databases:

  • 2-{benzyl-[2-(4-methoxyphenyl)-1-methylethyl]amino}-1-(4-benzyloxy-3-nitrophenyl)-ethanone

  • Ethanone, 2-[2-(4-methoxyphenyl)-1-methylethylamino]-1-[3-nitro-4-(phenylmethoxy)phenyl]-

  • Ethanone, 2-[2-(4-methoxyphenyl)-1-methylethylamino]-1-[3-nitro-4-(phenylmethoxy)phenyl]

  • 2-{Benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethanone

  • 2-{Benzyl[1-(4-methoxyphenyl)propan-2-yl]amino}-1-[4-(benzyloxy)-3-nitrophenyl]ethanone

These alternative names reflect different approaches to describing the molecular structure and substituent arrangements, providing flexibility in literature searches and database queries.

Molecular Structure and Composition

Molecular Formula and Weight

The compound possesses the molecular formula C₃₂H₃₂N₂O₅, indicating a complex carbon backbone with multiple heteroatoms . The molecular weight is precisely calculated as 524.607 g/mol, while its exact mass is determined to be 524.231140 . This relatively high molecular weight reflects the compound's complex structure with multiple functional groups.

Structural Components

The structure of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone features several key components:

  • A central ethanone (ketone) group

  • A 4-methoxyphenyl moiety

  • Benzyl groups as substituents

  • A nitrophenyl component

  • Multiple connecting alkyl chains

  • Several oxygen-containing functional groups

These structural elements contribute to the compound's physical properties, reactivity patterns, and potential applications in chemical research.

Physical and Chemical Properties

Physical Properties

The physical properties of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone have been characterized through various analytical methods, providing important parameters for handling and application. The key physical properties are compiled in Table 1.

Table 1: Physical Properties of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone

PropertyValueUnit
Physical StateSolid (presumed)-
Density1.2±0.1g/cm³
Boiling Point671.8±55.0°C at 760 mmHg
Flash Point360.1±31.5°C
Index of Refraction1.612-
Vapor Pressure0.0±2.1mmHg at 25°C

The compound exhibits a relatively high boiling point of 671.8±55.0 °C at standard pressure, indicating strong intermolecular forces and thermal stability . The density of 1.2±0.1 g/cm³ is typical for organic compounds with aromatic rings and multiple functional groups .

Chemical Properties and Parameters

Several chemical parameters provide insight into the compound's behavior in different environments and its potential reactivity patterns:

Table 2: Chemical Parameters of 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone

ParameterValueSignificance
LogP7.49Indicates high lipophilicity
PSA (Polar Surface Area)84.59Moderate polar character
Exact Mass524.231140Useful for mass spectrometry identification

The LogP value of 7.49 indicates high lipophilicity, suggesting strong partitioning into organic phases and limited water solubility . This property has implications for the compound's behavior in biological systems and its application in organic synthesis. The Polar Surface Area (PSA) of 84.59 reflects the molecule's moderate polar character, primarily contributed by the nitrogen, oxygen, and nitro functional groups .

Structural Relationships and Synthetic Considerations

Related Compounds

The patent literature reveals that 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone shares structural similarities with (R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine, which has established synthetic routes . This related compound appears to incorporate a segment of our target molecule's structure, particularly the N-benzyl-1-(4-methoxyphenyl)propan-2-yl portion.

Research Applications and Utilization

Current Research Status

The compound 2-(Benzyl(1-(4-methoxyphenyl)propan-2-yl)amino)-1-(4-(benzyloxy)-3-nitrophenyl)ethanone is primarily designated for research use only, as indicated by commercial suppliers . This classification suggests its application in controlled laboratory settings rather than industrial or therapeutic contexts.

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